k-252a

Description

Historical Context and Initial Discovery of K-252a

K-252a is a microbial alkaloid isolated from the culture broth of Nocardiopsis species. spandidos-publications.comnih.gov It has also been reported in Actinomadura and Streptomyces longisporoflavus. nih.gov K-252a was initially identified based on its potent inhibitory activity on the Ca2+ messenger system and protein kinase C. spandidos-publications.comjst.go.jp The discovery of K-252a was reported by Kase et al. in 1986. jst.go.jp It is a member of a family of related compounds, including K-252b, K-252c, and K-252d. spandidos-publications.com

K-252a as a Foundational Indolocarbazole for Kinase Inhibitor Studies

K-252a is an indolocarbazole-based alkaloid and a structural analog of staurosporine (B1682477). nih.govwikipedia.orgcellsignal.com This structural class of compounds is well-known for its protein kinase inhibiting activity. K-252a inhibits various protein kinases by competing with ATP binding at the active site. cellsignal.com Its discovery and characterization contributed to the understanding of how indolocarbazoles can function as kinase inhibitors, making it a foundational compound in the study and development of this class of inhibitors for research purposes. The selectivity profile of K-252a for certain kinases over others has made it a useful probe for dissecting specific signaling cascades. nih.gov

K-252a has been shown to inhibit a wide range of kinases, though it is often described as a non-selective or broad-spectrum protein kinase inhibitor at higher concentrations. cellsignal.comtocris.comrndsystems.com However, at lower concentrations, it exhibits more selective inhibition, particularly towards receptor tyrosine kinases (RTKs) of the Trk family. nih.gov

Here is a table summarizing some reported kinase inhibition data for K-252a:

| Kinase | IC50 / Ki Value | Reference |

| Protein Kinase C (PKC) | 32.9 nM (IC50) | jst.go.jptocris.comrndsystems.com |

| Ca2+/calmodulin-stimulated phosphodiesterase | 1.3 - 2.9 μM (IC50) | tocris.comrndsystems.comnih.gov |

| Myosin Light Chain Kinase (MLCK) | 20 nM (Ki) | tocris.comrndsystems.comhellobio.com |

| Phosphorylase Kinase | 1.7 nM (IC50) | wikipedia.orgcellsignal.commedchemexpress.com |

| Ca2+/calmodulin-dependent kinase type II | 270 nM (IC50) | cellsignal.commedchemexpress.com |

| Protein Kinase A (PKA) | 140 nM (IC50) | cellsignal.commedchemexpress.com |

| Protein Kinase G (PKG) | Inhibited | nih.gov |

| Trk family (tyrosine kinase activity) | 3 nM (IC50) | nih.govmedchemexpress.com |

Note: IC50 (Half Maximal Inhibitory Concentration) and Ki (Inhibition Constant) values can vary depending on the specific assay conditions and cell types used in different studies.

Overview of K-252a's Diverse Biological Activities in Cellular Systems

K-252a exhibits diverse biological activities in various cellular systems, primarily due to its ability to modulate protein kinase activity. These activities have been extensively studied in academic research to understand the roles of different kinases in cellular processes.

One prominent area of research involves the effects of K-252a on cell differentiation. K-252a is known for its ability to block neuronal differentiation induced by nerve growth factor (NGF) in PC12 pheochromocytoma cells by inhibiting TrkA tyrosine kinase activity. wikipedia.orgnih.govnih.govsemanticscholar.orgnih.govjneurosci.orgresearchgate.net This inhibition prevents NGF-induced neurite outgrowth and changes in protein phosphorylation. nih.govsemanticscholar.orgjneurosci.org Interestingly, while it inhibits NGF-induced differentiation, K-252a has been reported to promote myogenic differentiation in C2 mouse myoblasts and can potentiate epidermal growth factor (EGF)-induced differentiation in certain PC12 cell strains. wikipedia.orgnih.govnih.gov K-252a has also been shown to promote the transition of Dictyostelium cells from growth to differentiation. nih.gov

K-252a also influences cell proliferation and apoptosis. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including human endometrial cancer cells and glioma cells. spandidos-publications.comnih.govnih.gov This anti-proliferative effect can be associated with the induction of cell cycle arrest, particularly in the G0/G1 phase, and the stimulation of apoptosis. spandidos-publications.comtandfonline.comnih.gov Studies have shown that K-252a can induce apoptosis through p53-independent mechanisms in certain cell lines and is associated with decreased levels of anti-apoptotic proteins like bcl-2. spandidos-publications.comtandfonline.com The compound's effect on cell cycle arrest has been linked to the modulation of proteins like p21WAF1, Cdc2, and Cdc25c. spandidos-publications.comtandfonline.com K252a has also been shown to suppress choriocarcinoma cell growth by inhibiting TrkB signaling, leading to decreased proliferation and increased apoptosis. oup.com

Furthermore, K-252a has been used to investigate the role of neurotrophic factors beyond neuronal differentiation. It can block the activity of brain-derived neurotrophic factor (BDNF) by inhibiting TrkB tyrosine kinase activity. wikipedia.orgoup.com Research using K-252a has highlighted differences in the signal transduction mechanisms of neurotrophic factors in various neuronal populations, showing differential effects on the survival of chick embryonic neurons depending on the ganglion type. core.ac.uk

Here is a summary of some observed cellular effects of K-252a:

| Cellular Process | Observed Effect | Cellular Model | Reference |

| Neuronal Differentiation | Blocks NGF-induced neurite outgrowth | PC12 cells | wikipedia.orgnih.govsemanticscholar.orgnih.govjneurosci.orgresearchgate.net |

| Myogenic Differentiation | Promotes differentiation | C2 mouse myoblasts | wikipedia.org |

| Cell Proliferation | Inhibits growth | Endometrial cancer cells, Glioma cells, Fibroblasts | spandidos-publications.comnih.govnih.govresearchgate.net |

| Cell Cycle Arrest | Induces G0/G1 arrest | Endometrial cancer cells, Glioma cells | spandidos-publications.comtandfonline.com |

| Apoptosis | Induces apoptosis | Endometrial cancer cells, Glioma cells, Choriocarcinoma cells | spandidos-publications.comtandfonline.comnih.govoup.com |

| Neurotrophic Factor Signaling | Blocks NGF and BDNF activity by inhibiting Trk receptors | PC12 cells, Choriocarcinoma cells, Fibroblasts | wikipedia.orgoup.comresearchgate.netmolbiolcell.org |

| Cell Differentiation | Promotes transition from growth to differentiation | Dictyostelium cells | nih.gov |

| Neuronal Survival | Differential effects depending on neuron type and presence of neurotrophic factors | Chick embryonic neurons | core.ac.uk |

These studies underscore K-252a's utility as a research tool for dissecting kinase-mediated signaling pathways involved in fundamental cellular processes like differentiation, proliferation, and survival.

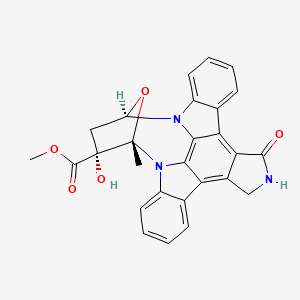

Structure

3D Structure

Properties

CAS No. |

99533-80-9 |

|---|---|

Molecular Formula |

C27H21N3O5 |

Molecular Weight |

467.5 g/mol |

IUPAC Name |

methyl (15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C27H21N3O5/c1-26-27(33,25(32)34-2)11-18(35-26)29-16-9-5-3-7-13(16)20-21-15(12-28-24(21)31)19-14-8-4-6-10-17(14)30(26)23(19)22(20)29/h3-10,18,33H,11-12H2,1-2H3,(H,28,31)/t18?,26-,27-/m1/s1 |

InChI Key |

KOZFSFOOLUUIGY-CYBHFKQVSA-N |

SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Isomeric SMILES |

C[C@]12[C@@](CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Canonical SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)OC)O |

Appearance |

Solid powder |

Other CAS No. |

97161-97-2 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3'-(S)-epi-K-252a K 252 K 252a K 252b K 252c K 252d K-252 K-252a K-252b K-252d K252a staurosporine aglycone staurosporinone |

Origin of Product |

United States |

Biosynthesis and Structural Derivatization of K 252a

Microbial Production and Isolation of K-252a

K-252a is a microbial metabolite, initially identified and isolated from the culture broths of certain bacterial species.

Identification from Nocardiopsis Species

K-252a was originally isolated from the culture broth of Nocardiopsis sp. K-252 (NRRL 15532), a strain obtained from a soil sample in Tokyo, Japan. scispace.comriken.jpspandidos-publications.comjst.go.jpsigmaaldrich.com This compound was noted for its potent inhibitory activity on protein kinase C. scispace.comjst.go.jpebi.ac.uk The isolation process for K-252a from Nocardiopsis sp. K-252 involved centrifugation of the culture broth, followed by application onto a Diaion HP-10 resin column. scispace.com Subsequent elution with methanol (B129727) and acetone, concentration, and crystallization from chloroform (B151607) and methanol yielded K-252a as pale yellow crystals. scispace.com

Identification from Actinomadura Species

Independently, K-252a was also discovered and isolated by Sezaki and colleagues from Actinomadura sp. SF-2370, where it was designated as SF-2370. scispace.comnih.govcaltech.edursc.org Structural analyses confirmed that SF-2370 was identical to K-252a, highlighting its presence across different actinomycete genera. scispace.comcaltech.edu Actinomadura species are recognized for their capacity to produce a diverse array of natural products, including various indolocarbazoles. rsc.org

Elucidation of the K-252a Biosynthetic Pathway

K-252a is characterized by its indolocarbazole core, K-252c, to which an unusual dihydrostreptose (B1196812) moiety is cross-bridged via two carbon-nitrogen (C-N) linkages. nih.govnycu.edu.twrsc.orgebi.ac.ukrsc.orgebi.ac.uk This structural complexity arises from a dedicated biosynthetic pathway.

Genomic Characterization of the nok Gene Cluster

The biosynthesis of K-252a and its related analogs in Nocardiopsis sp. K-252 (NRRL15532) is governed by a specific gene cluster, termed the nok gene cluster. riken.jpnih.govnycu.edu.twrsc.orgebi.ac.ukrsc.orgebi.ac.ukrhea-db.orgacs.org This genomic fragment spans approximately 45 kilobases (kb) and contains 35 identified open reading frames (ORFs). rsc.org The comprehensive sequencing and analysis of the nok gene cluster have provided critical insights into the genetic basis for K-252a biosynthesis, as well as mechanisms of resistance and regulation within the producing organism. rsc.org Key genes within this cluster, specifically nokABCD, have been identified as indispensable for the formation of the K-252c aglycone, while nokL is a crucial gene involved in the N-glycosylation step. nih.govnycu.edu.twebi.ac.ukrsc.orgebi.ac.ukrhea-db.orgacs.org

Enzymatic Mechanisms of Indolocarbazole Aglycone (K-252c) Formation

The formation of the indolocarbazole aglycone, K-252c, is a foundational step in the biosynthesis of K-252a. nih.govnycu.edu.twrsc.orgebi.ac.ukrsc.orgebi.ac.ukacs.orgnih.gov This process involves the sequential action of several enzymes, notably NokA and NokB. nih.govrsc.orgebi.ac.ukrsc.orgebi.ac.ukrhea-db.org Biochemical characterization of the NokA and NokB reactions has revealed their specific enzymatic roles. nih.govrsc.org NokA, for instance, exhibits high substrate stereoselectivity, leading to the production of various indole-3-pyruvic acid-derived compounds. nih.govrsc.org The coupled activity of NokA and NokB has been successfully demonstrated in vitro, resulting in the formation of chromopyrrolic acid (CPA), a key intermediate in the indolocarbazole scaffold synthesis. rsc.orgebi.ac.ukrsc.org The initial stages of indolocarbazole aglycone formation, including K-252c, share fundamental similarities with the biosynthetic pathways of other indolocarbazoles like rebeccamycin (B1679247) and AT2433, focusing on the construction of the core indolocarbazole skeleton. rsc.org Enzymes such as StaC and RebC, which are homologous to those found in the staurosporine (B1682477) and rebeccamycin pathways, play a role in determining the oxidation state of the pyrroline (B1223166) ring, contributing to the ultimate formation of K-252c. researchgate.nettandfonline.com

Biosynthesis and Glycosylation of the Dihydrostreptose Moiety

A distinctive feature of K-252a is its unusual dihydrostreptose sugar moiety. nih.govnycu.edu.twrsc.orgebi.ac.ukrsc.orgebi.ac.ukacs.org The attachment of this sugar to the K-252c aglycone is catalyzed by the enzyme NokL, an indolocarbazole N-glycosyltransferase. nih.govnycu.edu.twebi.ac.ukrsc.orgebi.ac.ukrhea-db.orgacs.org NokL is responsible for forming the bridging C-N linkages between the dihydrostreptose and the K-252c aglycone. rsc.org The in vitro sugar transferase activity of NokL has been successfully demonstrated using soluble protein expressed from Escherichia coli. nih.govebi.ac.ukrsc.orgebi.ac.ukrhea-db.org Notably, NokL exhibits a degree of substrate promiscuity, and studies have shown its ability to utilize dTDP-D-glucose as a precursor in the production of K-252d, another analog. nih.govnycu.edu.tw

Compound Names and PubChem CIDs

Functional Characterization of Key Biosynthetic Enzymes (e.g., NokA, NokB, NokL)

The biosynthesis of K-252a is orchestrated by a dedicated gene cluster, known as the nok gene cluster, identified in Nocardiopsis sp. K-252 (NRRL15532). Within this cluster, specific enzymes play crucial roles in the assembly of the K-252a scaffold and its subsequent glycosylation. The nokABCD genes are essential for the biosynthesis of K-252c, which serves as the aglycone (non-sugar part) of K-252a.

NokA and NokB: Functional characterization through heterologous expression of soluble NokA and NokB enzymes has demonstrated their involvement in the in vitro production of chromopyrrolic acid (CPA), thereby providing critical evidence for their role in K-252c biosynthesis. Detailed biochemical analyses of NokA and NokB reactions have revealed their substrate flexibility and intricate metabolic interplay. Notably, in vitro expression of NokA exhibits high substrate stereoselectivity, leading to the formation of indole-3-pyruvic acid-derived compounds, including indol-3-carboxaldehyde (ICA) and indole-3-acetic acid. The application of ammonium (B1175870) hydroxide (B78521) (NH4OH) has proven instrumental in dissecting the coupled NokA/NokB reaction in vitro, offering deeper mechanistic insights into these enzymes.

NokL: This enzyme is an N-glycosyltransferase, a class of enzymes vital for attaching sugar moieties to various natural products. In the biosynthesis of K-252a, NokL is responsible for catalyzing the crucial bridging event between the asymmetric K-252c aglycone and the unique dihydrostreptose sugar moiety. This glycosylation step is not merely an addition but forms two C-N linkages, contributing significantly to K-252a's distinct structure and reported biological activities. Research has shown that NokL possesses a peculiar mode of substrate promiscuity, suggesting its potential in generating structural diversity. Successful in vitro demonstration of NokL's sugar transferase activity has been achieved using soluble protein expressed from Escherichia coli. Collectively, NokL, alongside NokA and NokB, represents a valuable enzymatic toolkit for the combinatorial engineering of K-252a and its analogs, opening avenues for developing compounds with enhanced therapeutic properties.

Synthetic and Semisynthetic Strategies for K-252a Analogs

The intricate structure and significant biological activities of K-252a have driven extensive research into its chemical synthesis and the preparation of its analogs. Both total synthesis and semisynthetic approaches have been explored to generate a diverse array of K-252a derivatives. The first total synthesis of both (+)- and (-)-K-252a was reported by Wood and coworkers in 1995. A key step in these synthetic endeavors often involves the asymmetric synthesis of crucial precursors, such as furanose 3, which is then coupled with protected aglycones.

Approaches to Diastereomeric Forms of K-252a

The synthesis of diastereomeric forms of K-252a has been a significant area of investigation, particularly to elucidate the stereochemical requirements for its biological activity. Semisynthetic approaches have been developed to access diastereomers such as (3'S)-K-252a. Further studies have reported the synthesis of the (3'R)-10 diastereomer and a series of related epimers to precisely define the stereochemical role of the 3'-sugar hydroxyl group on TrkA tyrosine kinase activity and selectivity. It has been observed that inverting the 3'-alcohol can lead to a potent inhibitor of VEGFR2 and TrkA tyrosine kinase. For instance, the deshydroxy epimer (3'S)-14 exhibited a 7-fold increase in potency compared to its (3'R) counterpart (natural stereochemistry) against TrkA, with an IC50 value of 3 nM, and demonstrated over 280-fold selectivity for TrkA over PKC (IC50 = 850 nM). Molecular modeling studies suggest that the inverted geometry of the 3'-OH facilitates significant hydrogen-bonding interactions with specific residues (Glu27 and Arg195) that are not achievable with the natural isomers. The characterization of crystalline K-252a bis(N,N' dimethylformamidate) has also contributed to understanding its diastereomeric purity.

Synthesis of C(7) Methyl Derivatives of K-252a

Efforts have also been directed towards synthesizing C(7) methyl derivatives of K-252a, which represent a class of C(7) alkyl analogs. Synthetic methodologies have been developed to prepare both 7-(R)-methyl K-252a and 7-(S)-methyl K-252a. These synthetic compounds have been subsequently evaluated for their activity against protein tyrosine kinases, providing insights into the structural requirements for kinase inhibition at this position.

Preparation of Bis-Substituted K-252a Derivatives

The preparation of bis-substituted K-252a derivatives aims to modulate its biological properties, particularly to enhance desired activities while minimizing non-specific effects. A notable series of 3,9-disubstituted [(alkylthio)methyl]- and (alkoxymethyl)-K-252a derivatives have been synthesized. The strategic aim of these modifications was to improve neurotrophic properties and to separate them from the undesirable NGF (TrkA kinase) and PKC inhibitory activities inherent to K-252a. Research findings indicate that substitutions at the 3- and 9-positions of K-252a can reduce TrkA kinase inhibitory properties by approximately 100- to over 500-fold, while either maintaining or, in some cases, enhancing neurotrophic activity. Specifically, 3,9-bis[(ethylthio)methyl]-K-252a was identified as a potent and selective neurotrophic agent in vitro, exhibiting weak kinase inhibitory activity. Furthermore, novel polyfunctionalized aza-analogs of K-252a have been synthesized through the nucleophilic opening of C2-symmetric N-activated bis-aziridines by bis-indolylmaleimides. This divergent synthetic strategy allows for the creation of unsymmetrically substituted derivatives and provides a facile route to piperidine (B6355638) and pyrrolidine (B122466) analogs. Bis-N-substituted derivatives of K-252a are also known.

Combinatorial Biosynthesis for Novel K-252a Structures

Combinatorial biosynthesis represents a powerful strategy that leverages genetic engineering to modify natural biosynthetic pathways, enabling the production of new and structurally altered compounds. In the context of K-252a, the nok gene cluster, particularly the enzymes NokL, NokA, and NokB, are considered valuable tools for combinatorial engineering. This approach allows for the generation of novel K-252a structures with potentially improved therapeutic values. By strategically combining and modifying genes from different biosynthetic pathways, researchers aim to create libraries of hybrid structures. K-252a is structurally distinct within the indolocarbazole family due to its unusual dihydrostreptose moiety, which is cross-bridged to the K-252c aglycone via two C-N linkages. The broader application of combinatorial biosynthesis, particularly through the directed engineering of modular polyketide synthases (PKSs), has already led to the discovery of over 200 new polyketides. The structures of other novel protein kinase C inhibitors, such as K-252b, K-252c, and K-252d, which are related to K-252a, have also been determined, highlighting the potential for further structural diversification through biosynthetic manipulation.

Molecular Mechanisms of K 252a: Protein Kinase Inhibition and Signal Transduction Modulation

Selective Inhibition of Receptor Tyrosine Kinases (RTKs) by K-252a

K-252a functions as a potent inhibitor of several receptor tyrosine kinases (RTKs), playing a critical role in interrupting growth factor-mediated signaling. tocris.comrndsystems.com Its inhibitory profile extends across various kinase families, demonstrating a notable selectivity towards certain RTKs. nih.govmolbiolcell.orgnih.gov

Inhibition of Trk Family Kinases (TrkA, TrkB, TrkC)

A key aspect of K-252a's mechanism of action is its potent inhibitory effect on the Trk family of neurotrophin receptors, including TrkA, TrkB, and TrkC. spandidos-publications.comwikipedia.orgcellsignal.comhellobio.comnih.govnih.govcaymanchem.comresearchgate.net K-252a is reported to be a potent inhibitor of the tyrosine protein kinase activity of the nerve growth factor (NGF) receptor gp140trk (TrkA) with an IC₅₀ value of 3 nM. cellsignal.comthermofisher.comhellobio.comnih.govcaymanchem.commedchemexpress.com It also inhibits the kinase activity of gp145trkB and gp145trkC, the products of the trkB and trkC protooncogenes, respectively. nih.gov

K-252a effectively blocks the activity induced by neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) by inhibiting the tyrosine kinase activity of TrkA and TrkB. spandidos-publications.comresearchgate.netmedchemexpress.com This inhibition prevents the NGF-induced activation and subsequent phosphorylation of Trk receptors. wikipedia.orgcellsignal.compnas.orgpnas.orgnih.govresearchgate.net Studies in PC12 cells, a commonly used neuronal precursor cell line, show that K-252a inhibits NGF-dependent tyrosine phosphorylation and neurite outgrowth. wikipedia.orgcellsignal.comnih.govpnas.orgpnas.orgnih.gov

While broadly inhibiting Trk family kinases, K-252a demonstrates a capacity to selectively block the actions of NGF and other neurotrophins without significantly affecting comparable actions of other growth factors. nih.govnih.gov This selectivity is attributed to its direct inhibitory action on Trk neurotrophin receptor proteins. nih.gov

Impact on Nerve Growth Factor (NGF)-Induced Trk Activation and Phosphorylation

Inhibition of c-Met Tyrosine Kinase Activity

K-252a has also been identified as a potent inhibitor of c-Met, the hepatocyte growth factor (HGF) receptor tyrosine kinase. spandidos-publications.comtocris.comrndsystems.compnas.orgproteopedia.orgwikipedia.org It potently inhibits c-Met autophosphorylation and HGF-mediated cell scattering. spandidos-publications.compnas.org Furthermore, K-252a has been shown to reduce c-Met-driven proliferation in gastric carcinoma cells at concentrations around 100 nM and can cause reversion of tumorigenicity in fibroblasts transformed with oncogenic forms of c-Met. spandidos-publications.comresearchgate.net

Specificity Profile Against Other Growth Factor Receptors (e.g., EGF, PDGF)

In contrast to its potent effects on Trk and c-Met, K-252a exhibits a distinct specificity profile against other common growth factor receptors. At micromolar concentrations, K-252a has been reported to have no effect on other tyrosine protein kinases, such as the receptors for Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF). nih.govnih.gov However, some research indicates that K-252a, at higher concentrations (500 nM to 1 µM), can block PDGF-mediated receptor autophosphorylation in certain glioma cell lines. spandidos-publications.comnih.gov This suggests a nuanced specificity profile, with potent and selective inhibition of Trk and c-Met, while effects on other RTKs like PDGFR may occur at higher concentrations or in specific cellular contexts.

Molecular Binding Interactions of K-252a

K-252a functions as a competitive inhibitor with respect to ATP, binding to the ATP-binding site within the catalytic domain of various protein kinases. cellsignal.comnih.govthermofisher.comresearchgate.nethellobio.comresearchgate.net This competitive binding mechanism is a common strategy for many kinase inhibitors. researchgate.net

Detailed structural analysis, such as the crystal structure of the c-Met kinase domain in complex with K-252a, provides insights into these interactions. pnas.orgproteopedia.org K-252a binds in the adenosine (B11128) pocket of the kinase, thereby inhibiting ATP binding. pnas.orgproteopedia.org The binding of K-252a induces a unique, inhibitory conformation of the activation loop (A-loop) within the c-Met kinase domain, specifically affecting residues 1231-1244. pnas.orgproteopedia.org This conformational change is crucial as it blocks the site where the substrate tyrosine side chain would normally bind in an active kinase, effectively rendering the enzyme catalytically non-competent. proteopedia.org Furthermore, residues 1223-1230 contribute to this inhibitory conformation by constraining the αC helix, preventing the catalytic placement of Glu-1127, which is essential for forming a salt bridge with Lys-1110 in an active kinase. proteopedia.org The strong binding affinity of K-252a to its targets, characterized by favorable enthalpy changes, is attributed to these polar interactions and the induced conformational changes upon binding. proteopedia.org

Data Tables

Table 1: K-252a Inhibition Profile Against Various Kinases

| Kinase Target | IC₅₀ / Kᵢ (nM) | Reference(s) |

| Trk Family (general) | 3 | cellsignal.comthermofisher.comhellobio.comnih.govcaymanchem.commedchemexpress.com |

| Phosphorylase Kinase | 1.7 | wikipedia.orgcellsignal.comthermofisher.comcaymanchem.commedchemexpress.com |

| CaM Kinase II | 1.8 - 270 | wikipedia.orgcellsignal.comthermofisher.comhellobio.comcaymanchem.commedchemexpress.com |

| MLCK | Kᵢ = 17 - 20 | tocris.comthermofisher.comrndsystems.com |

| PKA | 18 - 140 | cellsignal.comthermofisher.comcaymanchem.commedchemexpress.comabcam.com |

| PKC | 10 - 470 | spandidos-publications.comcellsignal.comtocris.comthermofisher.comhellobio.comrndsystems.comnih.govcaymanchem.commedchemexpress.comabcam.com |

| c-Met (cellular effects) | 30 (scattering), 100 (proliferation) | researchgate.net |

| EGF Receptor | >1000 (no effect at µM) | nih.govnih.gov |

| PDGF Receptor | >1000 (no effect at µM), but 500-1000 (inhibition in glioma cells) | spandidos-publications.comnih.govnih.govnih.gov |

ATP-Competitive Binding within Kinase Catalytic Domains

A primary mechanism by which K-252a inhibits protein kinases is through competitive binding with adenosine triphosphate (ATP) at the kinase catalytic domain. spandidos-publications.commdpi.comresearchgate.net The catalytic domain of a protein kinase contains a highly conserved ATP-binding pocket, which is essential for the transfer of a phosphate (B84403) group from ATP to the protein substrate. mdpi.com K-252a, with its structural resemblance to the adenine (B156593) core of ATP, is able to occupy this binding site, thereby preventing ATP from accessing the catalytic machinery. mdpi.comresearchgate.netnih.govpnas.org This competitive interaction effectively blocks the phosphorylation activity of the kinase.

Studies have shown that K-252a interacts with key residues within the ATP-binding cleft, including those in the hinge region and the DFG motif, which are critical for ATP binding and kinase activity. mdpi.comtandfonline.com This binding mode, analogous to that of other indolocarbazole inhibitors like staurosporine (B1682477), underscores its ability to directly compete with ATP. researchgate.netnih.govpnas.org

Kinetic analyses have provided evidence for the ATP-competitive nature of K-252a inhibition for certain kinases. For instance, studies on myosin light chain kinase (MLCK) indicated that K-252a acts as an ATP competitor with a reported Ki value of 20 nM. researchgate.nettocris.com

Structural Analysis of K-252a-Kinase Complexes (e.g., AAK1/K252a)

Structural analysis, particularly through X-ray crystallography, has provided detailed insights into the binding mode of K-252a within kinase catalytic domains. The crystal structure of the adaptor protein 2-associated kinase 1 (AAK1) in complex with K-252a (PDB ID: 4WSQ) has been successfully resolved, offering a near-atomic resolution view of their interaction. researchgate.nettandfonline.comrcsb.orgrcsb.org

The AAK1/K-252a complex structure reveals that K-252a binds within the ATP-binding pocket of AAK1. researchgate.nettandfonline.comresearchgate.net The indolocarbazole core of K-252a is positioned in a manner analogous to the adenine moiety of ATP, forming hydrogen bonds with residues in the hinge region of the kinase. pnas.orgtandfonline.comtandfonline.com Specific interactions observed in kinase complexes, such as hydrogen bonds with residues like Glu80 and Ala82 in the hinge region and Asn129 in TSSK6, or Gln203 and Ile239 in AAK1, highlight the precise molecular contacts mediating the inhibition. tandfonline.comtandfonline.com

These structural studies confirm that K-252a occupies the ATP-binding site and can induce specific conformational changes in the kinase, such as influencing the orientation of the αC helix and the activation loop, which are crucial for catalytic activity. researchgate.netnih.govpnas.org The structural data provides a strong foundation for understanding K-252a's inhibitory mechanism and for the rational design of related kinase inhibitors. tandfonline.com

K-252a Modulation of Intracellular Signaling Cascades

Beyond direct kinase inhibition, K-252a modulates various intracellular signaling cascades, impacting fundamental cellular processes such as proliferation, differentiation, and apoptosis. spandidos-publications.com Its ability to inhibit multiple kinases contributes to its pleiotropic effects on cellular signaling networks. spandidos-publications.comwikipedia.orgmedchemexpress.com

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., MEK, JNK)

K-252a has been reported to inhibit components of the Mitogen-Activated Protein Kinase (MAPK) pathways. spandidos-publications.comtocris.com MAPK pathways, including the ERK, JNK, and p38 cascades, are crucial for transmitting extracellular signals to the nucleus, regulating gene expression and cellular responses.

While K-252a is known to inhibit MAP kinases, its potency for these kinases can be lower compared to other targets like CaMKs or Trk receptors. spandidos-publications.com However, its influence on MAPK signaling can still contribute to its observed biological effects, such as inhibiting cell proliferation and inducing apoptosis in certain cell types. spandidos-publications.com

Specific effects on MEK (Mitogen-Activated Protein Kinase Kinase) and JNK (c-Jun N-terminal Kinase) have been indicated in research. For example, K-252a has been shown to inhibit NGF-induced ERK1/2 phosphorylation in PC12 cells, suggesting an impact upstream in the MAPK pathway. core.ac.uk Inhibition of JNK has also been explored in the context of various cellular processes, although direct, high-affinity inhibition of JNK by K-252a may require higher concentrations compared to its effects on other kinases. spandidos-publications.com

Influence on NF-κB-Mediated Gene Transcription

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a central role in regulating the expression of genes involved in inflammatory and immune responses, cell survival, and proliferation. wikipedia.orgresearchgate.net Modulation of NF-κB-mediated gene transcription by kinase inhibitors like K-252a can have significant cellular consequences.

While the direct mechanism of K-252a's influence on NF-κB is not as extensively documented as its kinase inhibition, some studies suggest an interplay between kinase activity and NF-κB signaling. Kinases are involved in the activation and regulation of the NF-κB pathway, for instance, through the phosphorylation of IκB proteins or components of the IKK complex. Inhibiting these kinases could indirectly impact NF-κB activation and subsequent gene transcription. Research exploring the effects of AAK1 inhibition, a known target of K-252a, has indicated modulation of the NF-κB signaling pathway. researchgate.net

Modulation of P2z-Purinoceptor Responses and Intracellular Calcium Dynamics

K-252a was initially identified as a potent inhibitor of the Ca2+ messenger system, which involves the regulation of intracellular calcium dynamics. spandidos-publications.com The P2z-purinoceptor, now commonly referred to as the P2X7 receptor, is an ATP-gated ion channel that, upon activation by high concentrations of extracellular ATP, forms a pore permeable to ions, including calcium, leading to increased intracellular calcium levels. wikipedia.orgfrontiersin.org

Modulation of P2X7 receptor responses and intracellular calcium dynamics by K-252a can impact various cellular functions, particularly in excitable cells and cells of the immune system where P2X7 receptor is highly expressed. frontiersin.org While K-252a is known to affect calcium signaling, its precise mechanism of action on P2X7 receptors or other components of the calcium messenger system may involve both direct and indirect effects, potentially through the inhibition of kinases that regulate calcium channels or pumps, or by directly influencing receptor activity.

Research has shown that K-252a can interfere with calcium-dependent processes, consistent with its initial identification as a modulator of the Ca2+ messenger system. spandidos-publications.com Its inhibitory effects on Ca2+/calmodulin-dependent protein kinases (CaMKs) further highlight its impact on calcium-mediated signaling pathways. spandidos-publications.comwikipedia.orgmedchemexpress.com

Biological Activities and Cellular Responses Mediated by K 252a

Neuronal Differentiation and Survival Regulation

K-252a significantly impacts neuronal differentiation and survival, often by interfering with neurotrophin signaling pathways.

Inhibition of Neurotrophin-Induced Neurite Outgrowth in PC12 Cells

Nerve Growth Factor (NGF) is known to promote the neuronal differentiation of PC12 pheochromocytoma cells, a key feature of which is neurite outgrowth. nih.govsemanticscholar.org K-252a acts as a potent inhibitor of this process. Studies have shown that K-252a blocks NGF-induced neurite outgrowth in PC12h cells in a concentration-dependent manner. nih.govresearchgate.net For instance, K-252a at a concentration of 100 nM almost completely blocked the generation of neurites elicited by NGF. nih.gov This inhibition is attributed to K-252a's ability to block the tyrosine kinase activity of the Trk receptors, which are the high-affinity receptors for neurotrophins like NGF. wikipedia.orghellobio.commedchemexpress.comyakusaku.jpresearchgate.netnih.gov K-252a inhibits NGF-induced TrkA autophosphorylation and kinase activity. nih.gov

While K-252a inhibits NGF-induced neurite outgrowth, it has been observed that K-252a can enhance neurite outgrowth induced by epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in PC12 cells at concentrations higher than those required for neurotrophin inhibition. nih.gov This suggests that K-252a's effects on differentiation are not limited solely to blocking neurotrophin signaling and may involve other kinase-sensitive pathways.

Effects on Protein Phosphorylation Patterns Associated with Neuronal Differentiation

Neuronal differentiation induced by NGF in PC12 cells is accompanied by changes in protein phosphorylation patterns. nih.govsemanticscholar.org K-252a has been shown to block these changes. In PC12h cells, NGF treatment leads to an increase in the phosphorylation of tyrosine hydroxylase and a 35,000-D protein, and a decrease in a 36,500-D protein. nih.govsemanticscholar.org Pretreatment of these cells with K-252a (100 nM) inhibited the effects of NGF on the phosphorylation of these three proteins. nih.govsemanticscholar.org Furthermore, in cell-free extracts, NGF treatment caused a decrease in the phosphorylation of Nsp100, and K-252a (30 nM) almost completely blocked this effect. nih.gov These findings indicate that K-252a interferes with the protein phosphorylation events downstream of NGF receptor activation that are crucial for neuronal differentiation. K-252a also suppresses MAP1B phosphorylation by GSK3β in PC12 cells in a dose-dependent manner, correlating with neurite growth inhibition. researchgate.net

Modulation of Hippocampal Mossy Fiber Pathfinding

Hippocampal mossy fibers, the axons of dentate granule cells, extend specifically into the stratum lucidum of the CA3 region. yakusaku.jpnih.gov Neurotrophins, including brain-derived neurotrophic factor (BDNF), are highly expressed in this region and play a role in mossy fiber development and pathfinding. yakusaku.jpnih.gov K-252a, as an inhibitor of Trk neurotrophin receptors, has been shown to disturb the normal pathfinding of hippocampal mossy fibers. yakusaku.jpnih.govscielo.brscielo.br In cultured hippocampal slices from newborn rats, the presence of K-252a induced abnormal expansion or defasciculation of mossy fibers. yakusaku.jpnih.gov This effect is thought to be due to the inhibition of endogenous neurotrophin action and Trk activation by K-252a. yakusaku.jpscielo.br Inhibition of the MEK pathway, which is downstream of Trk, also resulted in similar defasciculation, suggesting that the Trk-MEK pathway is involved in mossy fiber guidance. yakusaku.jp Overexpression of BDNF in granule cells was able to ameliorate the mossy fiber pathway abnormalities induced by a submaximal dose of K-252a. nih.gov

Biphasic Modulation of Capsaicin (B1668287) Sensitivity and Substance P Levels in Neurons

K-252a exhibits a biphasic effect on capsaicin sensitivity and substance P levels in cultured adult rat dorsal root ganglion (DRG) neurons. nih.gov Capsaicin sensitivity and the accumulation of the neuropeptide substance P in these neurons are, in part, nerve growth factor-dependent. nih.govnih.govatsjournals.org At low concentrations (100 nM), K-252a blocked the NGF-dependent appearance of capsaicin sensitivity and accumulation of substance P. nih.gov However, at higher concentrations (3 µM), K-252a stimulated the development of capsaicin sensitivity and the accumulation of substance P, even in the absence of NGF. nih.gov This indicates that K-252a can either inhibit or mimic NGF's actions on sensory neurons depending on its concentration. nih.gov This biphasic effect might contribute to the observed discrepancies in the literature regarding K-252a's effect on DRG neuron survival. nih.gov

Impact on Neuroblast Chemotaxis

Neuroblast chemotaxis, the directed migration of neuroblasts along a chemical gradient, is a crucial process during nervous system development. Nerve growth factor (NGF) can induce neuroblast chemotaxis. nih.gov Studies have shown that K-252a can block NGF-induced neuroblast chemotaxis. nih.gov In embryonic rat spinal cord, chemotaxis to NGF was blocked by nanomolar concentrations of K-252a. nih.gov This suggests that NGF stimulates neuroblast motility via high-affinity Trk receptors coupled to kinase activity, which is inhibited by K-252a. nih.govunito.it K-252a treatment alone also reduced neuroblast migration compared to controls, suggesting interference with the biological activity of endogenously produced BDNF. unito.it

Cellular Motility and Polarity

K-252a has been shown to affect cellular motility and polarity in various cell types, including cancer cells. In Walker carcinosarcoma cells, K-252a, similar to phorbol (B1677699) myristate acetate (B1210297) (PMA) and diacylglycerols, suppresses cell polarity and locomotor activity. nih.gov K-252a suppressed cell polarity with an ID50 of approximately 4.5 x 10-6 M and inhibited spontaneous and colchicine-stimulated locomotion at 10-5 M. nih.gov However, the suppression of locomotor activity was not complete in the presence of colchicine. nih.gov These effects suggest that K-252a's influence on motility and polarity might be related to its inhibition of protein kinase C or other kinases involved in cytoskeletal regulation. scispace.comnih.govnih.gov Cellular polarity, particularly the transition from epithelial to migratory polarity, is crucial for processes like cancer cell invasion and metastasis, and is regulated by various signaling pathways, including those involving Rho GTPases which can be influenced by kinase activity. nih.govoncotarget.com

Suppression of Tumor Cell Locomotion

Research indicates that K-252a can suppress the locomotor activity of tumor cells. Studies on Walker carcinosarcoma cells in vitro have shown that K-252a suppresses both cell polarity and spontaneous and colchicine-stimulated locomotion. nih.govnih.gov The suppression of locomotor activity by K-252a was observed at a concentration of 10-5 M, although the suppression was not complete in the presence of colchicine. nih.govnih.gov This effect is similar to that observed with phorbol myristate acetate (PMA) and diacylglycerols. nih.govnih.gov The findings suggest that protein kinase inhibitors, particularly those acting on PKC, may be relevant in regulating tumor cell locomotion. nih.govnih.gov K252a has also been shown to block NGF-stimulated changes in migratory behavior in ovarian cancer cells. oncotarget.com

Effects on Cell Polarity

K-252a has been demonstrated to suppress cell polarity in certain cell types. In Walker carcinosarcoma cells, K-252a suppressed cell polarity with an ID50 of approximately 4.5 x 10-6 M. nih.govnih.gov This effect aligns with its impact on tumor cell locomotion. nih.govnih.gov The suppression of cell polarity by K-252a is similar to the effects of PMA and diacylglycerols. nih.govnih.gov

Cell Cycle Progression and Programmed Cell Death

K-252a significantly influences cell cycle progression and programmed cell death (apoptosis) in various cell lines, particularly cancer cells.

Induction of G0/G1 Cell Cycle Arrest

K-252a has been shown to induce cell cycle arrest, primarily in the G0/G1 phase. In human endometrial cancer cell lines, exposure to K-252a decreased the proportion of cells in the S phase and increased the proportion of cells in the G0/G1 phase. spandidos-publications.comnih.govresearchgate.net This G0/G1 block provides an explanation for the anti-proliferative activity of K-252a. spandidos-publications.com K-252a also caused accumulation of cells in G0/G1 in androgen-independent prostate tumor cell lines (TSU-pr1, DU-145, and PC-3) and androgen-responsive LNCaP cells. nih.gov In Dami cells, K252a treatment alone or in combination with NGF led to cell cycle arrest at both G0/G1 and G2/M phases. researchgate.net The induction of G0/G1 arrest by K252a has also been reported in human hepatoma cells. spandidos-publications.comscite.ai

Promotion of Apoptosis in Cancer Cell Lines

K-252a is known to promote apoptosis in various cancer cell lines. TUNEL assays have demonstrated that K-252a induces apoptosis in human endometrial cancer cells. spandidos-publications.comnih.govresearchgate.net This pro-apoptotic effect is associated with altered expression of proteins related to apoptosis. spandidos-publications.comnih.govresearchgate.net K252a has also been shown to induce apoptosis in colorectal cancer cells in murine xenograft models. researchgate.net Furthermore, K252a treatment increased apoptosis-mediated cell death in Dami cells. researchgate.net In TrkB-expressing neuroblastoma cells, K252a inhibited the ability of BDNF to rescue cells from chemotherapy-induced cell death, indicating its role in promoting apoptosis in this context. nih.gov

Regulation of Cell Cycle and Apoptosis-Related Proteins (e.g., p21WAF1, Bcl-2)

K-252a treatment leads to altered expression levels of key cell cycle and apoptosis-related proteins, such as p21WAF1 and Bcl-2.

p21WAF1: K-252a has been shown to markedly up-regulate the level of p21WAF1 proteins in endometrial cancer cells, which were expressed at negligible levels in untreated cells. spandidos-publications.com The up-regulation of p21WAF1 by K-252a is suggested to contribute to the induced G0/G1 cell cycle block, as p21WAF1 is a cyclin-dependent kinase inhibitor that plays a crucial role in this phase. spandidos-publications.com K-252a appears to cause cell cycle arrest through p53-independent mechanisms in cell lines expressing mutant p53 protein. spandidos-publications.com

Bcl-2: Conversely, K-252a treatment has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 in endometrial cancer cells. spandidos-publications.comnih.govresearchgate.net This down-regulation of Bcl-2 is associated with the observed induction of apoptosis by K-252a. spandidos-publications.comnih.govresearchgate.net

Here is a summary of the effects of K-252a on p21WAF1 and Bcl-2 expression in endometrial cancer cells:

| Protein | Effect of K-252a Treatment | Reference |

| p21WAF1 | Up-regulation | spandidos-publications.com |

| Bcl-2 | Down-regulation | spandidos-publications.comnih.gov |

Immune and Inflammatory Responses

While primarily known for its kinase inhibitory activities, some research suggests potential links between K-252a and pathways involved in immune and inflammatory responses. K252a has been reported to block leukemia inhibitory factor-induced STAT3 activation in olfactory receptor neurons, a pathway that can be involved in inflammatory signaling. spandidos-publications.com Additionally, neurotrophins and their receptors, which are targets of K-252a, have been implicated in modulating inflammatory responses. mdpi.com For instance, activation of TrkA, a receptor inhibited by K252a, can influence the production of cytokines pivotal in orchestrating innate and adaptive immune responses. mdpi.com

Inhibition of Histamine (B1213489) Release from Mast Cells

Research has demonstrated that K-252a can inhibit the release of histamine from mast cells. Studies using rat peritoneal mast cells stimulated with anti-IgE showed a dose-related inhibition of histamine release upon pretreatment with K-252a nih.gov. The inhibitory concentration 50% (IC50) for K-252a in this context was reported to be 100 nM nih.gov. Similarly, K-252a inhibited leukotriene C4 (LTC4) release from mouse bone marrow-derived mast cells stimulated with Asc-BSA, with an IC50 of 75 nM nih.gov. In human basophils, a novel and potent inhibitor of PKC, K-252a, inhibited the release of histamine induced by anti-IgE in a dose-dependent manner with an ID50 of 2.2 x 10-8 M capes.gov.br. Histamine release stimulated with PMA was also suppressed by K-252a, with maximal inhibition of 48.0 ± 9.3% at 10-7 M capes.gov.br. However, K-252a did not inhibit histamine release in response to FMLP and ionophore A23187 capes.gov.br. Furthermore, K-252a suppressed FcεRI-mediated histamine release from human basophils and skin mast cells dose-dependently, with IC50 values of 0.01 and 0.28 pmol/l, respectively karger.com. Pretreatment of rat peritoneal mast cells with PMA followed by K-252a or Staurosporine (B1682477) led to a dose-related inhibition of histamine release nih.gov. K-252a also completely inhibited NGF-induced 5-HT release from rat peritoneal mast cells when pretreated with 50 ng/ml K-252a for 1 hour aai.org.

| Cell Type | Stimulus | IC50/ID50 of K-252a | Effect on Histamine Release | Citation |

| Rat Peritoneal Mast Cells | Anti-IgE | 100 nM | Inhibition | nih.gov |

| Mouse Bone Marrow-Derived Mast Cells | Asc-BSA | 75 nM | Inhibition of LTC4 release | nih.gov |

| Human Basophils | Anti-IgE | 2.2 x 10-8 M | Inhibition | capes.gov.br |

| Human Basophils | PMA | 10-7 M (maximal inhibition 48.0 ± 9.3%) | Suppression | capes.gov.br |

| Human Basophils | FcεRI-mediated | 0.01 pmol/l | Suppression | karger.com |

| Human Skin Mast Cells | FcεRI-mediated | 0.28 pmol/l | Suppression | karger.com |

| Rat Peritoneal Mast Cells | NGF + Activated Platelets | 50 ng/ml (complete inhibition) | Inhibition of 5-HT release | aai.org |

Suppression of Macrophage Activation

K-252a has been shown to suppress macrophage activation. Its ability to suppress macrophage activation suggests a potential role as an immunosuppressive agent nih.gov. Studies have indicated that K-252a can suppress the expression of inflammatory mediators such as IL-10, IL-6, and TNF-α by macrophages treated with conditioned medium from cancer cells aai.org. K-252a also inhibited the surface expression of MARCO (Macrophage Receptor with Collagenous Structure) on macrophages treated with cancer cell conditioned medium aai.org. This suppression of cytokine and receptor expression indicates that K-252a interferes with signaling pathways involved in macrophage activation triggered by external stimuli like factors released by cancer cells aai.org.

Effects on Interleukin-2 Production

While K-252a is known to inhibit various kinases, its direct effect on Interleukin-2 (IL-2) production appears to be inhibitory in certain contexts. Research on Non-Hodgkin Lymphoma (NHL) cells has shown that K-252a, as a Trk-specific inhibitor, can lead to the loss of IL-6 production nih.gov. Although this directly addresses IL-6 and not IL-2, it demonstrates K-252a's capacity to inhibit the production of certain interleukins by influencing signaling pathways, such as the NF-κB pathway nih.gov. IL-2 production is primarily by CD4+ T lymphocytes and to a lesser extent by other immune cells, including monocytes and mast cells rupress.org. IL-2 signaling involves the activation of protein tyrosine kinases like JAK1/3 and subsequently pathways like PI3K/AKT/mTOR and Ras/Raf/MAPK rupress.org. While the search results don't provide direct evidence of K-252a inhibiting IL-2 production itself, its known inhibition of various kinases, including Trk kinases and potentially others involved in IL-2 signaling or the transcription factors regulating IL-2 gene expression (like AP-1, NFκB, and NFAT), suggests an indirect inhibitory effect on IL-2 production could be possible depending on the cell type and context nih.govwikipedia.orgrupress.org.

Other Biological Contexts

Beyond its effects on immune cells, K-252a has demonstrated biological activities in other diverse contexts.

Impact on Sperm Viability in Bivalves

K-252a has been investigated for its impact on sperm viability, particularly in the context of bivalves. Studies have explored the use of K-252a to inhibit sperm viability for efficient crossbreeding of hermaphroditic bivalves jst.go.jppublish.csiro.aumdpi.com. This suggests that K-252a can affect the viability or motility of bivalve sperm, which could be a useful tool in aquaculture for controlled breeding programs publish.csiro.aumdpi.com. Research indicates that K-252a, as a Trk-specific kinase inhibitor, enhanced the number of round spermatids in rat germ cell cultures, suggesting an influence on spermatogenesis researchgate.net.

Modulation of Citrate (B86180) Efflux in Plant Roots

In plants, K-252a has been shown to modulate the efflux of citrate from roots, particularly in response to aluminum stress. Aluminum-induced citrate efflux from the root apices of soybean was severely inhibited by pretreatment or treatment with K-252a nih.govoup.com. This inhibition of citrate efflux by K-252a was accompanied by an increase in aluminum accumulation and intensified aluminum-induced root growth inhibition nih.govoup.com. These findings suggest that K-252a-sensitive protein kinases play a key role in regulating the activity of anion channels responsible for citrate release in soybean roots under aluminum stress nih.govoup.comcas.czoup.com. While aluminum treatment increased endogenous levels of abscisic acid (ABA) in soybean roots, K-252a did not inhibit this increase, but it did suppress ABA-induced increases in citrate efflux and root elongation nih.gov. This indicates that K-252a acts downstream of ABA in this pathway nih.gov.

Structure Activity Relationships Sar of K 252a and Its Analogs

Identification of Key Structural Features for Kinase Inhibition Potency

The fundamental structure of K-252a is an indolocarbazole alkaloid. nih.gov This core moiety, also present in staurosporine (B1682477), is essential for its ability to bind within the ATP pocket of protein kinases. pnas.org Comparative analysis of crystal structures shows that the indolocarbazole framework, the lactam ring, and the glycosyl-oxygen of K-252a occupy positions analogous to those in staurosporine when bound to kinases, particularly in the hinge region. pnas.org

K-252a demonstrates potent inhibitory activity against a diverse set of protein kinases, albeit with varying affinities. Reported IC50 values include 1.7 nM for phosphorylase kinase, 140 nM for protein kinase A (PKA), and 470 nM for protein kinase C (PKC). cellsignal.jpmedchemexpress.com It also inhibits Ca2+/calmodulin-dependent kinase type II with an IC50 of 270 nM. medchemexpress.com A key characteristic of K-252a is its potent inhibition of the Trk family of receptor tyrosine kinases, exhibiting an IC50 of 3 nM for the tyrosine protein kinase activity of the NGF receptor gp140trk. medchemexpress.comnih.gov

The competitive inhibition observed between K-252a and ATP indicates that K-252a directly occupies the ATP-binding site of the inhibited kinases. cellsignal.jpnih.gov Structural studies, such as the crystal structure of the c-Met kinase domain complexed with K-252a, confirm that K-252a binds within the adenosine (B11128) pocket, mirroring the binding mode of staurosporine in complexes with other kinases. pnas.org This underscores the critical role of the indolocarbazole core's shape and electronic properties in effectively occupying this site and thereby disrupting ATP binding and kinase activity.

Influence of Stereochemistry on TrkA Tyrosine Kinase Activity and Selectivity

The stereochemical configuration of K-252a is a crucial determinant of its biological activity, particularly its potent and relatively selective inhibition of TrkA tyrosine kinase. K-252a is known to selectively inhibit the Trk family receptors (TrkA, TrkB, and TrkC) while showing minimal inhibitory effects on other tyrosine kinases, such as EGF and PDGF receptors, or v-src and v-fms products, even at significantly higher concentrations. nih.gov

Research into K-252a analogs, including diastereomers like (3'S)-epi-K-252a, has been conducted to understand the specific stereochemical requirements for optimal interaction with and inhibition of TrkA tyrosine kinase. acs.org These studies aim to pinpoint how the precise three-dimensional arrangement of substituents, particularly those on the sugar-like moiety, influences binding affinity and contributes to the observed selectivity within the diverse landscape of tyrosine kinases. The specific stereochemistry is paramount for achieving the correct fit and favorable interactions within the Trk kinase ATP binding pocket, leading to potent inhibition.

Design and Synthesis of K-252a Derivatives with Enhanced Target Specificity

A notable limitation of K-252a is its inhibition of multiple kinases, which can lead to off-target effects. wikipedia.orgnih.gov To address this, considerable effort has been dedicated to the rational design and synthesis of K-252a derivatives with improved target specificity. acs.orgnih.gov

Modifications to the core structure of K-252a, particularly at positions 3 and 9 of the indolocarbazole ring system, have shown promise in altering the kinase inhibition profile. For example, the synthesis of 3,9-disubstituted [(alkylthio)methyl]- and (alkoxymethyl)-K-252a derivatives has been reported. acs.org These structural changes can lead to a substantial reduction in inhibitory activity against TrkA kinase and PKC while concurrently maintaining or even enhancing neurotrophic activity. acs.org

An illustrative example is 3,9-bis[(ethylthio)methyl]-K-252a, which was identified as a potent and selective neurotrophic agent in vitro, exhibiting weak inhibitory activity against TrkA, PKC, PKA, and myosin light chain kinase. acs.org This demonstrates that targeted modifications at specific positions can significantly alter the molecule's interaction profile with different kinases, allowing for the development of compounds with improved selectivity for desired biological pathways, such as those involved in neurotrophism, over broad kinase inhibition.

The process of designing more specific inhibitors often involves synthesizing a library of K-252a analogs with systematic variations in substituents and evaluating their inhibitory potency against a panel of relevant kinases to identify compounds with a more favorable selectivity profile. nih.govacs.org

Relationship between Structural Modifications and Neurotrophic Activity

K-252a is known to impede the neuronal differentiation of PC12 cells stimulated by nerve growth factor (NGF), primarily through its inhibition of Trk tyrosine kinase activity. wikipedia.orgspandidos-publications.com However, interestingly, certain K-252a derivatives have been developed with the specific aim of enhancing neurotrophic activity while simultaneously reducing their potency as kinase inhibitors. acs.org

Studies on 3,9-disubstituted K-252a derivatives have revealed that specific modifications can lead to a dramatic decrease (approximately 100- to >500-fold) in TrkA kinase inhibitory properties while preserving or augmenting neurotrophic effects. acs.org This observation suggests a potential decoupling of the structural requirements for potent kinase inhibition and those necessary for promoting neurotrophic activity.

For instance, 3,9-bis[(ethylthio)methyl]-K-252a was found to enhance choline (B1196258) acetyltransferase activity in embryonic rat spinal cord and basal forebrain cultures, indicating neurotrophic potential, despite being a weak inhibitor of several kinases. acs.org This highlights that specific structural alterations can differentially modulate the interaction of K-252a analogs with various cellular targets or signaling pathways, resulting in a separation between their kinase inhibitory and neurotrophic effects. The precise mechanisms by which these derivatives exert their neurotrophic activities, potentially independent of strong Trk inhibition, remain an active area of investigation, but it is evident that specific structural features are key in determining the balance between these distinct biological outcomes.

Preclinical Investigations of K 252a and Analogs in Disease Models

Neuroprotection Studies

K-252a has been investigated for its neuroprotective properties in models of neurological injury and neurodegenerative conditions.

Attenuation of Ischemic Brain Injury in Animal Models

Studies have explored the effects of K-252a in models of ischemic brain injury. Cerebral ischemia can lead to delayed neuronal cell death, partly involving the activation of the c-Jun N-terminal protein kinase (JNK) pathway and caspase-3 signaling. nih.gov Research in a rat model of cerebral ischemia demonstrated that administration of K-252a prior to the ischemic event inhibited the activation of the mixed lineage kinase (MLK)3/mitogen-activated protein kinase kinase (MKK)7/JNK3 signaling cascade. nih.gov This inhibition was associated with reduced phosphorylation of JNK substrates like c-Jun and Bcl-2, as well as decreased activation of caspase-3 in the hippocampal CA1 region. nih.gov Pretreatment with K-252a significantly increased the number of surviving CA1 pyramidal cells at 5 days of reperfusion in this model. nih.gov These findings suggest that K-252a may exert neuroprotective effects in ischemic injury by inhibiting the JNK pathway and its downstream effectors, including caspase-3. nih.gov

Promotion of Neuronal Survival in In Vitro and In Vivo Models

K-252a has demonstrated the ability to promote neuronal survival in various experimental settings. In vitro studies using chick embryonic neurons have shown that K-252a alone can promote the long-term survival of dorsal root ganglion (DRG) and ciliary ganglion (CG) neurons in a dose-dependent manner. nih.gov However, this effect was not observed with sympathetic ganglion (SG) neurons. nih.gov K-252a did not interfere with nerve growth factor (NGF)- or ciliary neuronotrophic factor (CNTF)-mediated survival of DRG or CG neurons, respectively. nih.gov Conversely, it completely blocked the NGF- and CNTF-induced survival of SG neurons, suggesting differences in the signal transduction mechanisms among neuronal populations. nih.gov

Further research in sympathetic neurons indicated that while K-252a decreased NGF-dependent survival, it had no effect on survival mediated by high potassium depolarization. rupress.org This suggests distinct mechanisms for survival signaling. K-252a has also been reported to promote the survival of dorsal root ganglion neurons and hippocampal neurons in preclinical research. google.com While K-252a is known as a Trk inhibitor, its neuroprotective and neurotrophic effects may also involve the activation of other signaling pathways, such as Akt and ERK, potentially through an MLK-independent pathway involving c-Src. capes.gov.br

Oncological Research

K-252a and its analogs have been investigated for their potential in inhibiting the growth and survival of various cancer cells.

Suppression of Endometrial Cancer Cell Proliferation in vitro

K-252a has shown efficacy in suppressing the growth of human endometrial cancer cells in vitro. Studies using three different endometrial cancer cell lines demonstrated their sensitivity to the growth inhibitory effects of K-252a, while having little effect on normal human endometrial epithelial cells. spandidos-publications.comnih.gov K-252a treatment was found to block the cell cycle of endometrial cancer cells at the G0/G1 phase. spandidos-publications.comnih.gov This cell cycle arrest was associated with the upregulation of p21WAF1, a cyclin-dependent kinase inhibitor involved in G0/G1 phase arrest. spandidos-publications.comnih.gov Additionally, K-252a induced apoptosis in these cells, which was accompanied by an altered expression of p21WAF1 and a decrease in the levels of the anti-apoptotic protein bcl-2. spandidos-publications.comnih.gov These findings suggest that K-252a exhibits antiproliferative activity, induces cell cycle arrest, and stimulates apoptosis in human endometrial cancer cells. spandidos-publications.comnih.gov

Activity in Lung Adenocarcinoma Models

Investigations into lung adenocarcinoma models have explored the effects of K-252a. Human lung adenocarcinomas have been shown to express TrkA and TrkB receptors. nih.govresearchgate.net In A549 cells, a human lung adenocarcinoma cell line, K-252a has been shown to inhibit proliferation and induce apoptotic cell death. nih.govresearchgate.net K-252a treatment diminished the ability of A549 cells to form colonies in soft agar, a measure of anchorage-independent growth. nih.govresearchgate.netnih.gov This effect was observed in a dose-dependent manner, with higher concentrations leading to a more complete blockade of colony formation. researchgate.net K-252a also prevented the activation of the anti-apoptotic protein Akt in response to neurotrophin stimulation (NGF or BDNF) and increased caspase-3 activity at higher concentrations. nih.govresearchgate.net Furthermore, K-252a treatment significantly decreased the migration of hypoxic lung adenocarcinoma cells, suggesting an impact on processes related to metastasis, potentially by affecting TrkB signaling. nih.gov

Here is a summary of the effects of K-252a on A549 lung adenocarcinoma cells:

| Effect | Observation | Reference |

| Inhibition of proliferation | Observed | nih.govresearchgate.net |

| Induction of apoptotic cell death | Observed, associated with increased caspase-3 activity | nih.govresearchgate.net |

| Inhibition of colony formation | Dose-dependent blockade in soft agar | nih.govresearchgate.netnih.gov |

| Inhibition of Akt activation | Prevents activation by NGF or BDNF | nih.govresearchgate.net |

| Decreased migration under hypoxia | Significant decrease observed | nih.gov |

Inhibition of Non-Hodgkin Lymphoma Cell Growth and Survival

K-252a has been investigated for its effects on Non-Hodgkin Lymphoma (NHL) cells. Both primary NHL cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines have been found to express Trk receptors and their neurotrophin ligands. nih.gov These cells are sensitive to the Trk-specific inhibitor K-252a, which inhibits proliferation and/or induces apoptosis. nih.gov In the OCI-LY3 DLBCL cell line, K-252a induced a subnuclear distribution of NF-κB, leading to the sequestration of RelA in the nucleolus and inhibition of NF-κB-dependent gene transcription. nih.gov This resulted in a loss of IL-6 production, a known survival-promoting signal for OCI-LY3 cells. nih.gov While K-252a inhibited proliferation in another DLBCL cell line, OCI-LY19, it did not induce apoptosis in this line, potentially due to abnormal activity of certain apoptosis-related proteins. nih.gov Studies have also shown that K-252a can enhance rituximab-induced apoptosis in certain DLBCL cell lines, suggesting a potential to interfere with survival pathways that may contribute to therapeutic resistance. nih.gov

Here is a summary of the effects of K-252a on Non-Hodgkin Lymphoma cells:

| Cell Type | Effect Observed | Associated Mechanism (where reported) | Reference |

| Primary NHL cells | Inhibition of proliferation | nih.gov | |

| DLBCL cell lines (OCI-LY3) | Inhibition of proliferation, Induction of apoptosis | Inhibition of NF-κB-dependent gene transcription, loss of IL-6 production | nih.gov |

| DLBCL cell lines (OCI-LY19) | Inhibition of proliferation | No induction of apoptosis observed | nih.gov |

| DLBCL cell lines (SUDHL4) | Induction of apoptosis, Enhanced rituximab-induced apoptosis | Interference with autocrine neurotrophin survival loop through Trk signaling | nih.gov |

| DLBCL cell lines (SUDHL6) | Sensitivity to cell death (after longer exposure), Enhanced rituximab-induced apoptosis | Interference with autocrine neurotrophin survival loop through Trk signaling | nih.gov |

Effects on Gastric Carcinoma Cells

K-252a has demonstrated inhibitory effects on gastric carcinoma cells. Studies have shown that K-252a can reduce Met-driven proliferation in GTL-16 gastric carcinoma cells at a concentration of 100 nM researchgate.netnih.gov. Met, the hepatocyte growth factor (HGF) receptor, is a tyrosine kinase that plays a significant role in cell growth, motility, and invasion, and its aberrant activation is linked to tumor formation proteopedia.org. K-252a acts as an ATP analog and inhibits receptor tyrosine kinases like those in the Trk family and c-Met researchgate.netproteopedia.org. It inhibits Met autophosphorylation and prevents the activation of downstream effectors such as MAPKinase and Akt nih.gov.

Furthermore, K-252a has been shown to inhibit the oncogenic properties of Met. Pretreatment of GTL-16 gastric carcinoma cells with K-252a resulted in a loss of their ability to form lung metastases in nude mice upon injection nih.gov. K-252a appears to be more effective at inhibiting a mutated form of Met (M1268T) compared to the wild-type receptor researchgate.netnih.gov.

The brain-derived neurotrophic factor (BDNF)/TrkB pathway is also implicated in gastric cancer progression nih.gov. Gastric cancer cells express BDNF, and recombinant human BDNF (rhBDNF) promotes proliferation, migration, invasion, and inhibits anoikis in these cells nih.gov. These effects were generally inhibited by K-252a nih.gov. In an in vivo assay using nude mice injected with BDNF(+)/TrkB(+) gastric cancer cells, K-252a treatment inhibited tumor growth nih.gov.

Impact on Hepatoma Cell Proliferation

K-252a has been reported to inhibit the proliferation of human hepatoma cells spandidos-publications.comnih.gov. In HuH7 hepatoma cells, K-252a at a concentration of 200 nM suppressed proliferation almost completely nih.gov. This inhibition was associated with the blockage of the cell cycle at the G1 phase nih.gov. The uptake of [3H]thymidine was inhibited, and flow cytometry revealed a single peak at 2C after treatment with 100 nM K-252a nih.gov. While blocking the cell cycle at G1, K-252a allowed for an increase in cell size and protein content in HuH7 cells, and the cells continued to secrete albumin and alpha-fetoprotein nih.gov.

K-252a suppresses the hyperphosphorylation of retinoblastoma protein (pRb) at the late G1 phase of the cell cycle in HuH7 cells nih.gov. However, K-252a treatment did not alter the levels of G1 cyclins (cyclin D1, cyclin E, cyclin A) or Cdk2 protein bound to cyclin E or cyclin A nih.gov. This suggests that K-252a inhibits pRb phosphorylation by affecting the action of the Cdk-cyclin complex rather than changing its cellular level nih.gov.

More recent studies have also investigated the effects of K-252a on hepatocellular carcinoma (HCC) cell lines, including HAK-1A, HAK-1B, KYN-2, and Huh7 aacrjournals.org. K-252a suppressed proliferation and induced G2 cell-cycle arrest in all tested HCC cell lines aacrjournals.org. The agent also induced polygonal transformation and increased cell size in some HCC cell lines with mesenchymal features aacrjournals.org. K-252a treatment led to a decrease in the expression of E2A, an EMT-regulating transcriptional factor, and an increase in the expression of E-cadherin in HCC cells aacrjournals.org. In vivo xenograft models using HAK-1B cells showed that K-252a treatment resulted in a significant increase in E-cadherin protein expression in tumor tissues compared to controls aacrjournals.org. These findings suggest that K-252a exerts antitumor effects on HCC by potentially reversing epithelial-mesenchymal transition (EMT) and inducing G2 cell-cycle arrest aacrjournals.org.

In Snu398 cells, which express FLT3, treatment with the FLT3 inhibitor K-252a diminished their proliferation and migration abilities in vitro tubitak.gov.tr. In vivo xenograft models also showed a significant reduction in the tumorigenicity of Snu398 cells upon K-252a treatment, suggesting that FLT3 activity is required for tumor formation in this model tubitak.gov.tr.

Anthelmintic Activities Against Gastrointestinal Nematodes

K-252a has shown anthelmintic activities against gastrointestinal nematodes (GINs), particularly those in clade Va, which predominantly affect ruminants nih.govasm.orgnih.gov. Chemogenomic screening identified K-252a, along with staurosporine (B1682477) and digitoxigenin, as kinase inhibitors with potential anthelmintic activity nih.govasm.orgnih.gov.

In in vitro phenotypic assays, K-252a exhibited broad-spectrum anthelmintic activities against clade Va GINs by obstructing the motility of exsheathed L3 (xL3) larvae or inhibiting their molting to L4 nih.govasm.orgnih.gov. Both K-252a and staurosporine, an analog of K-252a, are described as non-selective, potent kinase inhibitors that can suppress parasitic infections researchgate.netnih.gov. Staurosporine has shown broad-spectrum anthelmintic activity against phylogenetically diverse nematode species, including Trichuris muris (clade I), Brugia pahangi (clade III), Ascaris suum (clade III), and Haemonchus contortus (clade V) researchgate.netnih.gov.

The anthelmintic activity of K-252a against GINs highlights the potential of kinase inhibitors as a contemporary approach for discovering new anthelmintics, especially in the context of increasing drug resistance in livestock parasites nih.govasm.orgnih.gov.

Data Tables

| Study | Cell Line / Nematode Species | K-252a Concentration | Observed Effect | Citation |

| Morotti et al., 2002 | GTL-16 gastric carcinoma | 100 nM | Reduced Met-driven proliferation | researchgate.netnih.gov |

| Morotti et al., 2002 | GTL-16 gastric carcinoma | Pretreatment | Loss of ability to form lung metastases in nude mice | nih.gov |

| Nakayama et al., 1993 | HuH7 hepatoma | 200 nM | Almost complete suppression of proliferation | nih.gov |

| Nakayama et al., 1993 | HuH7 hepatoma | 100 nM | Blockage of cell cycle at G1 phase | nih.gov |

| Yoshiji et al., 2014 (Abstract) | HAK-1A, HAK-1B, KYN-2, Huh7 HCC | Not specified | Suppressed proliferation, induced G2 cell-cycle arrest | aacrjournals.org |

| Yoshiji et al., 2014 (Abstract) | HAK-1B xenograft (mice) | Not specified | Significant increase in E-cadherin expression in tumor tissue | aacrjournals.org |

| Ozgur et al., 2016 | Snu398 HCC | Not specified | Diminished proliferation and migration in vitro; reduced tumorigenicity in vivo | tubitak.gov.tr |

| Shanley et al., 2024 | Clade Va GINs | Not specified | Obstructed motility of xL3 or inhibited molting to L4 in vitro | nih.govasm.orgnih.gov |

| Yamamura et al., 2013 | BDNF(+)/TrkB(+) gastric cancer | Not specified | Inhibited proliferation, migration, invasion, and anoikis in vitro; inhibited tumor growth in vivo | nih.gov |

Research Methodologies Applied in K 252a Studies

Biochemical Characterization of Kinase Inhibition (In Vitro Kinase Assays)

In vitro kinase assays are fundamental to characterizing the inhibitory activity of K-252a against specific protein kinases. These assays typically involve incubating the kinase enzyme with a substrate (such as histone H1 or a specific peptide), ATP, and varying concentrations of K-252a researchgate.net. The reduction in substrate phosphorylation in the presence of K-252a is measured to determine its inhibitory potency, often expressed as an IC50 value (the concentration causing 50% inhibition) scispace.commedchemexpress.com.

Studies have shown that K-252a is a potent, though often non-selective, protein kinase inhibitor in vitro researchgate.net. For instance, K-252a has been reported to inhibit protein kinase C (PKC) with an IC50 value of 32.9 nM scispace.com. It also inhibits other kinases such as protein kinase A (PKA), Ca2+/calmodulin-dependent kinase type II, and phosphorylase kinase, albeit with varying potencies medchemexpress.com. K-252a is also a potent inhibitor of the tyrosine protein kinase activity of the NGF receptor gp140trk (TrkA) medchemexpress.com.

Data from in vitro kinase assays highlight the broad inhibitory profile of K-252a, affecting both serine/threonine and tyrosine kinases researchgate.netmedchemexpress.com. This non-selectivity at certain concentrations underscores the need for further studies to identify specific targets responsible for observed cellular phenotypes.

Cell-Based Assays for Biological Responses

Cell-based assays are crucial for evaluating the biological effects of K-252a in a cellular context, which can differ from its in vitro biochemical activity. These assays assess various cellular responses modulated by K-252a, including neurite outgrowth, cell proliferation, cell cycle progression, and apoptosis.

Neurite Outgrowth Assays: K-252a is widely studied for its effects on neurite outgrowth, a key indicator of neuronal differentiation and survival. While K-252a is known to inhibit NGF-induced neurite outgrowth by blocking TrkA signaling, it has also been shown to potentiate neurite outgrowth induced by other factors like Neuregulin-1 (Nrg1) in certain cell lines, such as PC12 cells expressing ErbB4 nih.govcore.ac.uk. This suggests that K-252a can have complex and even opposing effects on neuronal morphology depending on the cellular context and the specific signaling pathways involved nih.govcore.ac.uk.

Cell Proliferation Assays: K-252a can influence cell proliferation in various cell types. Studies using cell lines like SK-ES-1 have shown that K-252a treatment decreases cell proliferation in a dose-dependent manner nih.gov. For example, K-252a at concentrations of 100 nM and 1000 nM significantly reduced SK-ES-1 cell proliferation after 72 hours nih.gov. In retinoblastoma Y-79 cells, K-252a treatment decreased the fraction of actively proliferating cells csic.es.

Flow Cytometry for Cell Cycle and Apoptosis: Flow cytometry is employed to analyze the effects of K-252a on cell cycle distribution and apoptosis. K-252a treatment has been observed to induce cell cycle arrest. In SK-ES-1 cells, 100 nM K-252a increased the proportion of cells in the G1 phase and decreased those in the S phase after 24 hours nih.gov. In Dami cells, inhibition of TrkA signaling by K-252a led to cell cycle arrest at G0/G1 and G2/M phases and increased apoptosis researchgate.net. Apoptosis-mediated cell death contributes to the reduced cell proliferation observed with K-252a treatment researchgate.net.

Proteomic and Chemical Genomic Approaches for Target Identification

Given the relatively broad kinase inhibitory activity of K-252a, identifying the specific protein targets responsible for particular cellular phenotypes is critical. Proteomic and chemical genomic approaches are powerful tools for this purpose.

Affinity capture probes based on K-252a are synthesized by immobilizing K-252a onto a solid support, such as agarose (B213101) beads researchgate.netresearchgate.net. These probes are then used to "pull down" proteins from cell lysates that bind to K-252a researchgate.net. To achieve quantitative and unbiased target identification, this technique is often combined with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) core.ac.uknih.gov.